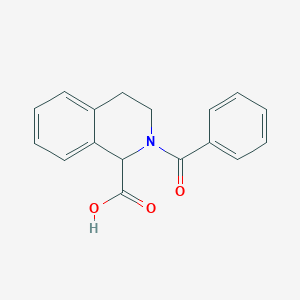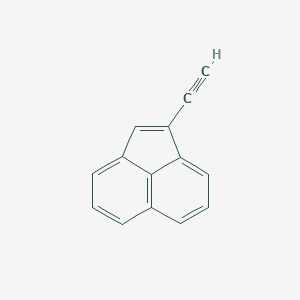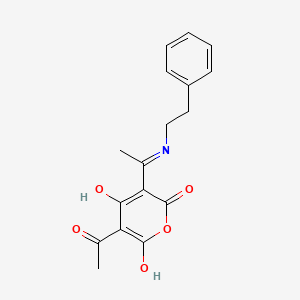
N-Hexadecyl-N,N-diphenylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-N,N-diphenylanilinium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to form micelles and interact with biological membranes. This compound is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N,N-diphenylanilinium chloride typically involves the quaternization of N-hexadecylaniline with diphenylmethyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products Formed
Oxidation: N-Hexadecyl-N,N-diphenylanilinium N-oxide.
Reduction: N-Hexadecyl-N,N-diphenylaniline.
Substitution: N-Hexadecyl-N,N-diphenylanilinium bromide or iodide.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethylhexadecylamine: A tertiary amine with a similar alkyl chain length but different functional groups.
Uniqueness
N-Hexadecyl-N,N-diphenylanilinium chloride is unique due to its combination of a long hydrophobic alkyl chain and a bulky diphenylanilinium group. This structure provides enhanced surfactant properties and a higher degree of interaction with biological membranes compared to simpler quaternary ammonium compounds .
Eigenschaften
| 138505-72-3 | |
Molekularformel |
C34H48ClN |
Molekulargewicht |
506.2 g/mol |
IUPAC-Name |
hexadecyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C34H48N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XINMAWPSXBHPES-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)



![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
